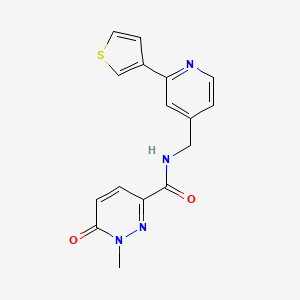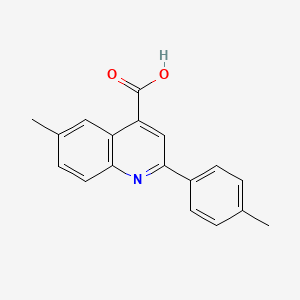
(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
説明
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used as a building block for more complex chemical compounds .
Synthesis Analysis
Isoquinolines can be synthesized using various methods. One such method involves the oxidative dehydrogenation and ring opening of hydroxy lactam/methoxy lactam . Another method involves a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile .Molecular Structure Analysis
The molecular structure of isoquinoline consists of a benzene ring fused to a pyridine ring. This forms a bicyclic system with two nitrogen atoms .Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions. For instance, a copper-catalyzed intramolecular cyclization in water has been reported . Another reaction involves iodine-mediated oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific structures. Unfortunately, specific information on “®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” is not available .科学的研究の応用
Catalyst-controlled Synthesis
A facile synthetic method has been developed to access oxazole derivatives, showcasing a protocol with good functional group tolerance and excellent regioselectivity. This method involves the reaction of N-(pivaloyloxy)-amides with ynamides, highlighting the versatility of oxazole derivatives in chemical synthesis (Niu, Liu, Wei, & Shi, 2018).
Pharmacological Evaluation
The pharmacological potential of derivatives related to the isoquinolin structure has been explored, particularly in the context of anticonvulsant agents. Novel series of dihydroisoquinolin derivatives have demonstrated significant activity in standard anticonvulsant tests, underscoring the therapeutic promise of these compounds (Zhang, Shen, Jin, & Quan, 2016).
Alkyne Activation and Synthetic Applications
The activation of alkynes with electrophiles and its implications for synthetic chemistry have been examined. This research provides insight into the versatility of alkyne activation, leading to the formation of compounds with isoquinoline structures, which are valuable for further chemical transformations (Yamamoto, Gridnev, Patil, & Jin, 2009).
Synthesis of 4-Bromo-1,2-dihydroisoquinolines
Research into the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has shown the formation of bromonium ylides as key intermediates. This method provides a novel pathway for creating structurally complex isoquinoline derivatives, highlighting the compound's potential in synthetic organic chemistry (He, Shi, Cheng, Man, Yang, & Li, 2016).
Luminescence Modulation in Lanthanide Complexes
The synthesis and properties of benzoxazole-substituted 8-hydroxyquinolines have been explored for their application in modulating the near-infrared luminescence of lanthanide complexes. This research demonstrates the potential of such compounds in developing materials for optical applications, including sensors and imaging agents (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).
作用機序
While the specific mechanism of action for “®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” is not available, isoquinoline derivatives have been found to exhibit various biological activities. For example, Di (isoquinolin-1-yl) sulfane (DIQS) has been found to inhibit melanogenesis by modulating PKA/CREB and MAPK signaling pathways .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4R)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole | |
CAS RN |
280755-83-1 | |
| Record name | 1-[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)
![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)
![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)
![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)
